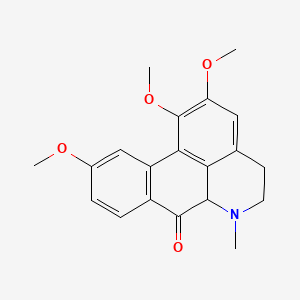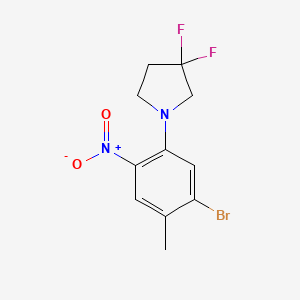
1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine is a synthetic organic compound characterized by the presence of bromine, methyl, nitro, and difluoropyrrolidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine typically involves multi-step organic reactions. The starting materials often include 5-bromo-4-methyl-2-nitrobenzene and 3,3-difluoropyrrolidine. The reaction conditions may involve the use of solvents such as dichloromethane or toluene, and catalysts like palladium or copper complexes to facilitate the coupling reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate.
Substitution: Sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF).
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Major Products Formed:
Oxidation: Formation of nitroso or hydroxylamine derivatives.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Reduction: Formation of amine derivatives.
Scientific Research Applications
1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The presence of the nitro group allows for redox reactions, while the bromine and difluoropyrrolidine groups contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 5-Bromo-4-methyl-2-nitroaniline
- 5-Bromo-2-fluoro-4-methylaniline
- 3-Bromo-4-methylaniline
Comparison: 1-(5-Bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine stands out due to the presence of the difluoropyrrolidine group, which imparts unique chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and binding characteristics, making it a valuable compound for specific applications in research and industry.
Properties
Molecular Formula |
C11H11BrF2N2O2 |
|---|---|
Molecular Weight |
321.12 g/mol |
IUPAC Name |
1-(5-bromo-4-methyl-2-nitrophenyl)-3,3-difluoropyrrolidine |
InChI |
InChI=1S/C11H11BrF2N2O2/c1-7-4-10(16(17)18)9(5-8(7)12)15-3-2-11(13,14)6-15/h4-5H,2-3,6H2,1H3 |
InChI Key |
LTZGOWXUNRYOMP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Br)N2CCC(C2)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



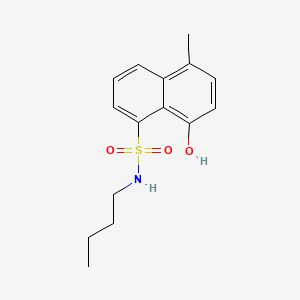


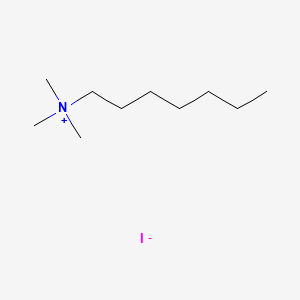
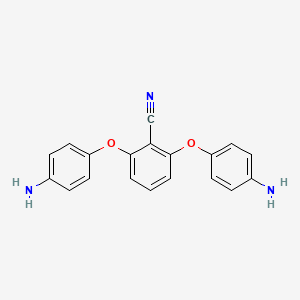
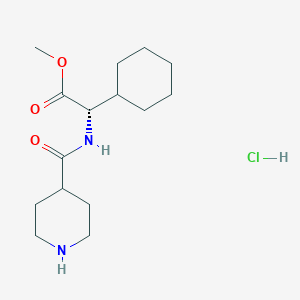
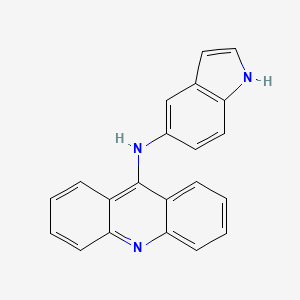
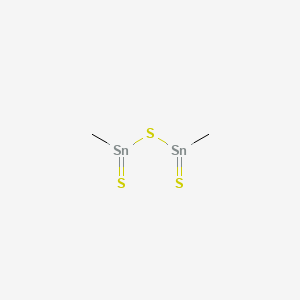
![7-(4-(biphenyl-3-ylmethyl)piperazin-1-yl)benzo[d]oxazol-2(3H)-one methanesulfonate](/img/structure/B13730991.png)


